molecular formula C8H14N4 B2747635 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine CAS No. 1517843-05-8

2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine

Cat. No.: B2747635
CAS No.: 1517843-05-8
M. Wt: 166.228
InChI Key: QXWLVSWMZXJRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzotriazole ring fused with a tetrahydrobenzene ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine typically involves the reaction of benzotriazole with an appropriate ethanamine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Scientific Research Applications

2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound has potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The benzotriazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine can be compared with other similar compounds, such as:

    2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine: This compound has a similar structure but contains a thiophene ring instead of a benzotriazole ring.

    2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride: This compound features a triazole ring and is used in similar applications.

The uniqueness of this compound lies in its benzotriazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLVSWMZXJRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NN2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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